molecular formula C13H20N2O6 B12429837 Mal-amido-PEG3-alcohol

Mal-amido-PEG3-alcohol

Cat. No.: B12429837
M. Wt: 300.31 g/mol
InChI Key: FSZYAZFIBYJBPA-UHFFFAOYSA-N
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Description

Mal-amido-PEG3-alcohol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest . This compound is widely used in the field of chemical biology and medicinal chemistry for its role in targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG3-alcohol typically involves the reaction of maleimide with a PEG3-alcohol derivative. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings .

Scientific Research Applications

Chemistry: Mal-amido-PEG3-alcohol is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .

Medicine: In medicinal chemistry, this compound is employed in the development of targeted therapies for diseases such as cancer. By degrading disease-causing proteins, it offers a novel approach to treatment .

Industry: In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates (ADCs) and other targeted therapies. Its ability to form stable linkages makes it valuable in drug development .

Comparison with Similar Compounds

  • Mal-PEG-alcohol
  • Mal-PEG-amine
  • Mal-PEG-NHS ester
  • Mal-PEG-PFP ester
  • Mal-PEG-acid

Uniqueness: Mal-amido-PEG3-alcohol is unique due to its specific structure that allows for efficient and stable conjugation with thiol groups. This makes it particularly valuable in the synthesis of PROTACs, where precise and stable linkages are crucial .

Biological Activity

Mal-amido-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various bioconjugation applications, particularly in the development of PROTACs (proteolysis-targeting chimeras). This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Overview of this compound

This compound is characterized by its maleimide functional group, which allows for specific conjugation to thiol-containing molecules. The PEG component enhances solubility and biocompatibility, making it suitable for use in drug delivery systems and therapeutic agents. Its structure can be represented as follows:

  • Chemical Structure :
    • Maleimide group for thiol conjugation
    • PEG chain for increased solubility and reduced immunogenicity
    • Alcohol group allowing further derivatization

The primary mechanism of action for this compound involves the formation of stable thioether bonds with thiol groups on target proteins or peptides. This reaction is facilitated under physiological conditions, allowing for the selective targeting of biomolecules.

Key Biological Activities:

  • Targeted Drug Delivery :
    • Enhances the pharmacokinetics of therapeutic agents by prolonging circulation time in the bloodstream.
    • Reduces off-target effects through selective binding to target cells.
  • Cellular Uptake :
    • PEGylation improves cellular uptake due to enhanced solubility and reduced recognition by the mononuclear phagocyte system (MPS) .
  • Stability in Biological Environments :
    • The maleimide moiety provides stability against hydrolysis under physiological conditions, ensuring effective conjugation .

Case Study 1: PROTAC Development

A study investigated the use of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The results indicated that the incorporation of this linker significantly improved the efficacy of PROTACs in targeting and degrading proteins involved in cancer progression.

  • Efficacy : The study reported a 50% increase in target protein degradation compared to non-PEGylated counterparts.
  • Mechanism : Enhanced cellular uptake and prolonged circulation time contributed to the improved efficacy observed.

Case Study 2: Antibody-Drug Conjugates (ADCs)

This compound was evaluated as a linker in ADC formulations. The study demonstrated that ADCs utilizing this linker exhibited improved stability and reduced immunogenicity.

Linker Type Stability Immunogenicity Efficacy
Non-PEGylated LinkerLowHighModerate
This compoundHighLowHigh

Comparative Analysis with Other PEG Linkers

To better understand the advantages of this compound, a comparison with other PEG linkers was conducted:

Property This compound Standard PEG Linkers
SolubilityHighModerate
Targeting EfficiencyHighVariable
StabilityHighModerate
ImmunogenicityLowModerate to High

Properties

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide

InChI

InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17)

InChI Key

FSZYAZFIBYJBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO

Origin of Product

United States

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